Broad-Spectrum Anti-Human Influenza Virus Activity: Calycanthoside Is the Only Active Coumarin Among Six Structural Analogs
In a head-to-head structure-activity relationship study of six coumarin compounds—Eleutheroside B1 (calycanthoside), isofraxidin, fraxin, esculetin, fraxetin, and scoparone—only calycanthoside demonstrated broad-spectrum anti-human influenza virus activity, with an IC₅₀ value of 64–125 μg/mL in vitro [1]. Critically, calycanthoside showed no activity against avian influenza virus, indicating human-influenza selectivity [1]. The other five coumarins—including the closely related aglycone isofraxidin (7-hydroxy-6,8-dimethoxycoumarin) and the positional isomer fraxin (6-methoxy-7,8-dihydroxycoumarin 8-O-glucoside)—did not exhibit this broad-spectrum anti-influenza effect, despite sharing the coumarin core structure [1]. Mechanistically, calycanthoside mediates its antiviral effect through a distinct pathway involving POLR2A (RNA polymerase II subunit A) interaction and N-glycosylation modulation, reducing viral RNP at 200 μg/mL and inhibiting NP mRNA expression at 50–200 μg/mL [1]. Additionally, it suppressed IL-6, CXCL-8, and CCL-2 cytokine/chemokine expression at 200 μg/mL [1].
| Evidence Dimension | In vitro anti-human influenza virus activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 64–125 μg/mL (broad-spectrum across human influenza strains); viral yield reduced by 60% when added at 0–6 h post-infection |
| Comparator Or Baseline | Isofraxidin, Fraxin, Esculetin, Fraxetin, Scoparone: No broad-spectrum anti-human influenza activity reported in the same study |
| Quantified Difference | Calycanthoside is the only active compound among six tested coumarins; at least a qualitative binary difference (active vs. inactive) confirmed |
| Conditions | In vitro anti-influenza virus assay panel using human influenza A virus strains; coumarins tested in parallel; POLR2A and N-glycosylation mechanism validated by transcriptomic RNA-seq, RT-qPCR, and DNA methylation analysis in A549 lung epithelial cells |
Why This Matters
For any research program requiring a validated anti-influenza coumarin scaffold with a characterized host-target mechanism, calycanthoside is the only evidence-supported choice within this coumarin panel—its aglycone isofraxidin and close glycoside analogs such as fraxin do not replicate this activity, making calycanthoside non-substitutable for influenza-targeted studies.
- [1] Wang Y, Yan W, Zheng C, et al. Inhibition viral RNP and anti-inflammatory activity of coumarins against influenza virus. Biomedicine & Pharmacotherapy, 2017, 87: 583-588. DOI: 10.1016/j.biopha.2016.12.117. View Source
